molecular formula C33H48O15 B14076822 Methyl deacetylnomilinate 17-glucoside

Methyl deacetylnomilinate 17-glucoside

Cat. No.: B14076822
M. Wt: 684.7 g/mol
InChI Key: SPZARGDXCFFYDC-HTIGZDKRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl deacetylnomilinate 17-glucoside typically involves the glucosylation of deacetylnomilinate. The process can be carried out using various glucosyl donors under acidic or enzymatic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or glycosyltransferases to facilitate the formation of the glucosidic bond .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically engineered microorganisms to produce the compound in large quantities. These methods are advantageous due to their scalability and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: Methyl deacetylnomilinate 17-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl deacetylnomilinate 17-glucoside involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C33H48O15

Molecular Weight

684.7 g/mol

IUPAC Name

(2'R,3S,4R,4aR,7R,8R)-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-8-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid

InChI

InChI=1S/C33H48O15/c1-29(2,43)18-11-20(36)32(5)17(31(18,4)19(35)12-21(37)44-6)7-9-30(3,33(32)26(48-33)27(41)42)25(15-8-10-45-14-15)47-28-24(40)23(39)22(38)16(13-34)46-28/h8,10,14,16-19,22-26,28,34-35,38-40,43H,7,9,11-13H2,1-6H3,(H,41,42)/t16-,17?,18+,19+,22-,23+,24-,25+,26+,28+,30+,31-,32+,33-/m1/s1

InChI Key

SPZARGDXCFFYDC-HTIGZDKRSA-N

Isomeric SMILES

C[C@]1(CCC2[C@@]([C@@H](CC(=O)[C@]2([C@@]13[C@@H](O3)C(=O)O)C)C(C)(C)O)(C)[C@H](CC(=O)OC)O)[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

CC1(CCC2C(C(CC(=O)C2(C13C(O3)C(=O)O)C)C(C)(C)O)(C)C(CC(=O)OC)O)C(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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